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Compound Name: 1-Methyl-3-phenylpropylamine

Cat. No.: B141231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

phenylpropylamine analogues, with a focus on their interactions with monoamine transporters:

the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin

transporter (SERT). The information is presented to facilitate objective comparison and is

supported by experimental data from peer-reviewed studies.

Introduction
Phenylpropylamine and its analogues, a class of compounds that includes the naturally

occurring cathinone and the synthetic amphetamines, are psychoactive substances that exert

their effects primarily by modulating the levels of monoamine neurotransmitters in the synaptic

cleft. Their mechanism of action can range from promoting the release of these

neurotransmitters to inhibiting their reuptake. Understanding the relationship between the

chemical structure of these analogues and their biological activity is crucial for the development

of new therapeutics and for comprehending the pharmacology of abused substances.

This guide summarizes the key structural modifications on the phenylpropylamine scaffold and

their impact on affinity and selectivity for DAT, NET, and SERT.
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The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies

(IC50) of a selection of phenylpropylamine analogues at human monoamine transporters. It is

important to note that direct comparisons between values from different studies should be

made with caution due to variations in experimental conditions.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Phenylpropylamine Analogues

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM) Source

Amphetamine 34.4 7.4 1757 [1]

Methamphetamin

e
24.5 4.1 1141 [1]

Cathinone 77 36 933 [2]

Methcathinone 30 49 1360 [2]

Mephedrone (4-

MMC)
120 50 130 [2]

Methylone 39 136 121 [2]

MDPV 2.4 3.9 2267 [2]

α-PVP 18 26 2150 [3]

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of Phenylpropylamine Analogues
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Compound DAT IC50 (nM) NET IC50 (nM)
SERT IC50
(nM)

Source

Amphetamine 40 12 2000 [4]

Methamphetamin

e
25 10 1000 [4]

Cathinone 130 60 3000 [4]

Methcathinone 78 45 1500 [4]

Mephedrone (4-

MMC)
490 320 510 [4]

Methylone 140 230 210 [4]

MDPV 4.2 5.8 >10,000 [3]

α-PVP 29 39 >10,000 [3]

Key Structure-Activity Relationship Insights
The biological activity of phenylpropylamine analogues is significantly influenced by

substitutions at three primary locations: the aromatic ring, the α-carbon, and the amino group.

Aromatic Ring Substitutions
Substitutions on the phenyl ring can dramatically alter the potency and selectivity of the

compound. For example, a 4-methyl substitution, as seen in mephedrone, tends to increase

affinity for SERT compared to the unsubstituted parent compound, methcathinone.[2] This often

shifts the pharmacological profile from a predominantly dopaminergic/noradrenergic agent to a

more balanced or even serotonergic one.

α-Carbon and β-Carbon Modifications
The presence of a β-ketone group (as in cathinones) generally reduces potency at DAT and

NET compared to the corresponding amphetamine analogue (which lacks the ketone).[4]

Alkylation of the α-carbon, particularly with a methyl group, is often crucial for activity. For
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instance, α-demethylation of cathinone results in a significant loss of locomotor stimulant

effects.[2]

Amino Group Substitutions
The nature of the substituent on the amino group is a key determinant of the mechanism of

action.

Primary and Secondary Amines: Analogues with primary (e.g., cathinone) or secondary (e.g.,

methcathinone) amines typically act as monoamine releasers.[2]

Tertiary Amines (especially cyclic): Incorporation of the nitrogen into a pyrrolidine ring, as

seen in MDPV and α-PVP, drastically shifts the mechanism from a releasing agent to a

potent reuptake inhibitor, particularly at DAT and NET.[3]

Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay in HEK-
293 Cells
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled

monoamine substrate into human embryonic kidney (HEK-293) cells stably expressing the

human dopamine, norepinephrine, or serotonin transporter.

Materials:

HEK-293 cells stably transfected with hDAT, hNET, or hSERT

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

Krebs-Ringer-HEPES (KRH) buffer

[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

Test compounds and reference inhibitors (e.g., cocaine, desipramine, fluoxetine)

96-well cell culture plates
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Scintillation counter and scintillation fluid

Procedure:

Cell Culture: HEK-293 cells expressing the transporter of interest are cultured in DMEM

supplemented with 10% fetal bovine serum and a selection agent (e.g., G418) to maintain

transporter expression. Cells are seeded into 96-well plates and grown to near confluency.

Assay Preparation: On the day of the experiment, the growth medium is aspirated, and the

cells are washed with KRH buffer.

Compound Incubation: Cells are pre-incubated with various concentrations of the test

compound or a reference inhibitor in KRH buffer for a specified time (e.g., 10-20 minutes) at

room temperature.

Substrate Addition: The assay is initiated by adding a fixed concentration of the radiolabeled

substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to

each well.

Incubation: The plates are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow

for substrate uptake.

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold

KRH buffer to remove the extracellular radiolabeled substrate.

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is

measured using a scintillation counter.

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of

a known potent inhibitor. The IC50 value (the concentration of the test compound that inhibits

50% of the specific uptake) is calculated by non-linear regression analysis of the

concentration-response curve.

Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific monoamine transporter by

assessing its ability to compete with a radiolabeled ligand that is known to bind to the
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transporter.

Materials:

Cell membranes prepared from HEK-293 cells expressing hDAT, hNET, or hSERT, or from

brain tissue rich in the transporter of interest (e.g., rat striatum for DAT).

Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET,

[³H]citalopram for SERT).

Assay buffer (e.g., Tris-HCl buffer).

Test compounds and a non-labeled ligand for determining non-specific binding (e.g., cocaine

for DAT).

96-well filter plates and a cell harvester.

Scintillation counter and scintillation fluid.

Procedure:

Reaction Mixture Preparation: In a 96-well plate, the reaction mixture is prepared containing

the cell membranes, the radioligand at a concentration near its Kd, the assay buffer, and

varying concentrations of the test compound.

Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a specific

temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate

using a cell harvester. This separates the membrane-bound radioligand from the unbound

radioligand.

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any

remaining unbound radioligand.

Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity

trapped on the filters is then quantified using a scintillation counter.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a non-labeled ligand. The specific binding is calculated by subtracting the non-specific

binding from the total binding. The IC50 value is determined from the competition curve, and

the Ki value is calculated using the Cheng-Prusoff equation.

Visualizations
The following diagrams illustrate key structure-activity relationships of phenylpropylamine

analogues.
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Caption: Overview of Phenylpropylamine SAR.
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Caption: Impact of Amine Substitution on Mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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